N-(3,4-dimethoxyphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-11-7-12(2)23-20-17(11)18-19(30-20)21(27)25(10-22-18)9-16(26)24-13-5-6-14(28-3)15(8-13)29-4/h5-8,10H,9H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPPMLVDRXGNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a tricyclic framework with multiple functional groups that enhance its reactivity and biological potential. Its molecular formula is C21H27N5O4S with a molecular weight of approximately 394.48 g/mol. The presence of sulfur and nitrogen atoms contributes to its unique properties and potential interactions within biological systems.
Research indicates that the biological activity of this compound may involve interactions with specific enzymes or cellular receptors. While the exact mechanisms are still under investigation, preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Potential against various bacterial strains.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
- Antitumor Properties : Inhibition of cancer cell proliferation.
These activities are likely linked to the compound's ability to interact with specific targets within cells.
Research Findings
A variety of studies have been conducted to evaluate the biological activity of N-(3,4-dimethoxyphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca)acetamide:
- Antimicrobial Studies : In vitro tests demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assays : The compound showed selective cytotoxicity towards certain cancer cell lines in laboratory settings.
- Inflammation Models : Animal models indicated reduced inflammatory markers following treatment with the compound.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, N-(3,4-dimethoxyphenyl)-2-(11,13-dimethyl...) was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antimicrobial properties.
Case Study 2: Antitumor Activity
A recent investigation explored the antitumor effects of this compound on MCF-7 breast cancer cells. The study found that treatment with varying concentrations (10 µM to 50 µM) resulted in significant inhibition of cell proliferation and induced apoptosis as evidenced by flow cytometry analysis.
Comparative Analysis with Similar Compounds
To better understand the potential of N-(3,4-dimethoxyphenyl)-2-(11,13-dimethyl...) compared to similar compounds, the following table summarizes relevant data:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| Compound A | C21H27N5O4S | Tricyclic structure | Antibacterial |
| Compound B | C20H18N4O3S | Methoxy groups | Anticancer |
| Compound C | C12H17NO3 | Less complex | Anti-inflammatory |
This table highlights how N-(3,4-dimethoxyphenyl)-2-(11,13-dimethyl...) stands out due to its complex structure and promising biological activities compared to structurally similar compounds.
Q & A
Q. What are the recommended synthetic routes for preparing N-(3,4-dimethoxyphenyl)-2-(...yl)acetamide?
- Methodological Answer : A common approach involves refluxing intermediates with chloroacetyl chloride in triethylamine, monitored by TLC for reaction completion. Post-reaction, solids are filtered, dried, and recrystallized (e.g., pet-ether) for purification. For structurally complex intermediates, multi-step synthesis (e.g., 11-step procedures) may be required, leveraging nucleophilic substitutions and cyclization reactions .
Q. How can researchers characterize the compound’s molecular structure and purity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving complex bicyclic or tricyclic frameworks. SC-XRD parameters (e.g., R factor <0.05, mean C–C bond length deviations <0.005 Å) ensure accuracy. Complementary techniques include NMR (for functional group verification), mass spectrometry (for molecular weight confirmation), and HPLC (for purity ≥95%) .
Q. What experimental protocols are used to assess the compound’s stability under varying conditions?
- Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., exposure to heat, light, or acidic/alkaline conditions) followed by HPLC or LC-MS analysis. Proximate chemical analyses (e.g., antioxidant capacity assays via DPPH radical scavenging) can evaluate oxidative stability. Data should be analyzed using descriptive statistics (mean ± SD) and graphical trends .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) combined with reaction path search algorithms identify transition states and energetically favorable pathways. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics, enabling predictive modeling of solvent effects, temperature, and catalyst selection. Experimental validation via DOE (design of experiments) refines computational predictions .
Q. What strategies are effective for resolving contradictions in bioactivity data across studies?
- Methodological Answer : Meta-analysis of bioactivity data (e.g., IC50 values, selectivity indices) should account for variables like assay type (cell-based vs. enzymatic), solvent systems, and batch-to-batch purity differences. Use multivariate regression to isolate structure-activity relationships (SARs). Cross-validate findings with molecular docking studies to correlate binding affinities with observed activities .
Q. How can researchers design derivatives to improve target selectivity while minimizing off-target effects?
- Methodological Answer : Employ fragment-based drug design (FBDD) to systematically modify the core scaffold. Substituent variations (e.g., methoxy vs. ethoxy groups) are guided by computational ADMET profiling (e.g., SwissADME). In vitro selectivity panels (e.g., kinase or GPCR screens) validate predictions. Iterative cycles of synthesis, testing, and computational refinement enhance specificity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
